molecular formula C7H5Cl4NO3S B2994404 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride CAS No. 875163-47-6

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride

Cat. No. B2994404
M. Wt: 324.98
InChI Key: RHFRYNZCFXKAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C8H6Cl3NO2 and a molecular weight of 254.5 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring with a trichloroacetyl group and a methyl group attached . The InChI code for this compound is 1S/C8H6Cl3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound has a melting point of 118-123 degrees Celsius . It is stored at room temperature and is a powder in its physical form .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Research on the synthesis of heterocycles, including pyrrole derivatives, reveals their potential as biologically active compounds with antibacterial properties. For example, the study on the synthesis of 1,2,4-triazole derivatives highlights the antimicrobial activity of these compounds, which can also serve as surface active agents (El-Sayed, 2006).

Catalysis and Chemical Reactions

  • Novel ionic liquids, such as 1-sulfopyridinium chloride, have been synthesized and characterized for use as efficient catalysts in chemical reactions, including the tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes under mild conditions (Moosavi‐Zare et al., 2013).

Sulfenylation of Pyrroles and Indoles

  • The study on the sulfenylation of pyrroles and indoles discusses the synthesis of various substituted pyrroles and indoles, showcasing the versatility of these reactions in creating compounds with potential biological activity (Gilow et al., 1991).

Synthesis of Hexahydroquinolines

  • Research on the use of sulfonic acid functionalized pyridinium chloride as a catalyst for the synthesis of hexahydroquinolines demonstrates the utility of novel catalysts in facilitating multi-component condensation reactions (Khazaei et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl4NO3S/c1-12-3-4(16(11,14)15)2-5(12)6(13)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFRYNZCFXKAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.